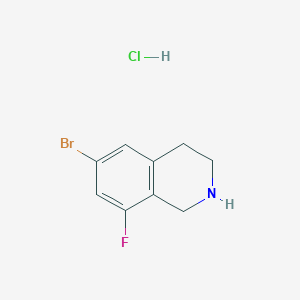

6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting the precise positioning of substituents on the tetrahydroisoquinoline core structure. The compound exists as a hydrochloride salt, formed through the protonation of the nitrogen atom in the tetrahydroisoquinoline ring system by hydrochloric acid. The molecular structure consists of a bicyclic framework where a benzene ring is fused to a partially saturated six-membered nitrogen-containing ring, with the nitrogen atom located at position 2 of the tetrahydroisoquinoline system.

The structural representation reveals a complex arrangement where the bromine atom occupies position 6 of the aromatic ring, while the fluorine atom is located at position 8. This specific substitution pattern creates an asymmetric distribution of halogen atoms that significantly influences the compound's physical and chemical properties. The tetrahydro designation indicates that the isoquinoline ring system contains four additional hydrogen atoms compared to the fully aromatic isoquinoline, specifically at positions 1, 2, 3, and 4, rendering this portion of the molecule saturated.

The simplified molecular input line entry system representation for this compound is FC1=CC(Br)=CC2=C1CNCC2.[H]Cl, which provides a concise description of the molecular connectivity. The International Chemical Identifier string further details the structural organization as InChI=1S/C9H9BrFN.ClH/c10-7-3-6-1-2-12-5-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H, indicating the precise atomic connections and hydrogen atom distributions throughout the molecule.

Chemical Abstracts Service Registry Number and European Community Classification

The Chemical Abstracts Service registry number for this compound is 1432679-94-1, which serves as the unique numerical identifier for this specific compound in chemical databases and regulatory systems worldwide. This registry number distinguishes the hydrochloride salt form from the free base compound, which carries a different Chemical Abstracts Service number of 1339780-81-2. The assignment of distinct registry numbers reflects the significant differences in physical, chemical, and biological properties between the salt and free base forms.

The European Community classification system assigns the number 825-537-5 to this compound, providing regulatory identification within European Union chemical registration and notification systems. This classification number facilitates tracking and regulatory compliance for commercial and research applications within European Union member states. The compound has also received the MDL number MFCD23701915, which serves as an additional identifier in various chemical databases and inventory systems.

The molecular weight of the hydrochloride salt is precisely 266.54 grams per mole, representing the combined mass of the organic tetrahydroisoquinoline component and the associated hydrochloric acid molecule. This molecular weight calculation includes the contributions from carbon (9 atoms), hydrogen (10 atoms), bromine (1 atom), chlorine (1 atom), fluorine (1 atom), and nitrogen (1 atom), reflecting the complete ionic salt structure.

The compound appears in various chemical databases under multiple identifier systems. PubChem maintains comprehensive records under Compound Identifier 71758117 for the hydrochloride salt and Substance Identifier 505536899 for reference collection purposes. These database entries provide extensive cross-referencing capabilities and facilitate literature searches and regulatory compliance activities.

Propiedades

IUPAC Name |

6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN.ClH/c10-7-3-6-1-2-12-5-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMGIICHJFYOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432679-94-1 | |

| Record name | 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Starting Materials and Core Formation

The synthesis often begins with substituted phenylacetonitriles or phenethylamines bearing bromine or fluorine at specific positions. For example, 3-bromophenylacetonitrile can be used as a precursor to introduce the bromine atom early in the synthesis.

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Catalytic hydrogenation | 3-bromophenylacetonitrile, Raney Ni, H₂, MeOH or EtOH | 3-bromophenethylamine |

| 2 | Carbamate formation | Methyl chloroformate, acid binding agent, organic solvent, controlled temperature | Methyl 3-bromophenethylcarbamate |

| 3 | Cyclization | 2-oxoacetic acid, concentrated H₂SO₄, THF solvent | 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

| 4 | Hydrolysis | Sulfuric acid (concentrated) | 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

This sequence, adapted from a related tetrahydroisoquinoline synthesis, provides a robust pathway to the brominated isoquinoline core.

Halogenation Sequence and Selectivity

Halogenation order is critical; typically, bromination precedes fluorination due to the differing reactivities of halogenating agents and the need to avoid polyhalogenation or undesired substitution patterns.

| Halogenation Step | Reagent | Conditions | Outcome |

|---|---|---|---|

| Bromination | Bromine (Br₂) | Controlled temperature, solvent | Selective bromination at 6-position |

| Fluorination | Fluorine source (e.g., Selectfluor) | Mild conditions, often post-bromination | Fluorination at 8-position without affecting bromine |

Reduction and Final Conversion

Following halogenation, the tetrahydroisoquinoline ring system is often finalized by reduction of imine or nitrile intermediates using reducing agents such as sodium borohydride or lithium aluminum hydride. The final step involves converting the free base to the hydrochloride salt by treatment with hydrochloric acid, enhancing compound stability and crystallinity.

Industrial and Scale-Up Considerations

Industrial production employs continuous flow reactors to optimize reaction times, yields, and safety when handling hazardous reagents like bromine and fluorine. Automated reactors with precise temperature and reagent feed control are used to ensure consistent quality.

| Parameter | Typical Industrial Practice |

|---|---|

| Reactor type | Continuous flow or batch reactors with corrosion resistance |

| Temperature control | Precise control to avoid side reactions |

| Purification | Multi-step washing, drying (e.g., sodium sulfate), crystallization |

| Quality control | Spectroscopic analysis (NMR, IR), HPLC purity testing |

Analytical Verification

Throughout synthesis, structural confirmation and purity assessment are performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy,

- Infrared (IR) spectroscopy,

- Mass spectrometry,

- High-performance liquid chromatography (HPLC).

These methods confirm the presence and position of bromine and fluorine atoms and verify the tetrahydroisoquinoline framework.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- Reaction Yields: Optimized hydrogenation and cyclization steps yield intermediates with over 80% efficiency.

- Selectivity: Directed ortho-lithiation fluorination provides regioselectivity crucial for biological activity.

- Purity: Multi-step washing and drying protocols remove impurities, ensuring >98% purity confirmed by NMR and HPLC.

- Safety: Handling of bromine and fluorine reagents requires strict safety protocols due to their corrosive and toxic nature.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine or fluorine atoms under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a crucial intermediate in drug discovery and development. Its structural features contribute to its biological activity, making it a candidate for:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that certain metal complexes derived from this compound demonstrate antiproliferative effects against breast cancer cells.

- Neurological Disorders : The compound's interactions with neurotransmitter systems suggest potential applications in treating conditions such as depression and anxiety. Its ability to modulate monoamine oxidase (MAO) activity can influence neurotransmitter levels in the brain.

Chemical Synthesis

In the realm of organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactivity allows for:

- Synthesis of Bioactive Molecules : The compound can be employed in the synthesis of various biologically active compounds, including those targeting specific enzymes or receptors.

- Development of Agrochemicals : Its chemical properties enable its use in producing agrochemicals that may enhance crop yields or provide pest resistance.

Biological Research

The compound is also significant in biological studies due to its unique halogen substitutions, which influence its interaction with biological systems:

- Targeted Drug Design : The presence of bromine and fluorine enhances binding affinity to target proteins and receptors. This characteristic is crucial for developing drugs with high specificity and efficacy.

- Mechanistic Studies : Researchers utilize this compound to explore the mechanisms underlying various biological processes. For example, it can be used to study cell signaling pathways involved in proliferation and differentiation.

Industrial Applications

Beyond laboratory research, this compound has applications in industrial settings:

- Chemical Manufacturing : The compound serves as an intermediate in the production of specialty chemicals and materials. Its stability and reactivity make it valuable for large-scale chemical reactions.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

- Anticancer Activity : A study demonstrated that metal complexes derived from 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline exhibited significant cytotoxicity against various cancer cell lines.

- Neuropharmacology : Research indicates that this compound can modulate MAO activity effectively, suggesting its utility in developing antidepressants or anxiolytics.

Mecanismo De Acción

The mechanism of action of 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers

8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Molecular Formula : C₉H₉BrClFN (same as target compound).

- Key Difference : Bromine and fluorine substituents are swapped (positions 8 and 6).

- Implications : Positional isomerism may alter electronic distribution, solubility, and receptor-binding affinity, though direct comparative data are unavailable .

8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Substituent Variations

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Molecular Formula : C₁₀H₁₂BrClN.

- Molecular Weight : ~261.36 g/mol.

- Key Difference : Methyl group replaces fluorine at position 6.

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Structural Modifications

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Molecular Formula : C₁₁H₁₅BrClN.

- Molecular Weight : 276.60 g/mol.

- Key Difference : Dimethyl groups at position 4.

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Physicochemical and Analytical Data Comparison

CCS : Collision Cross Section (predicted via mass spectrometry).

Actividad Biológica

6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of halogen substituents (bromine and fluorine) at specific positions on the tetrahydroisoquinoline scaffold enhances its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H9BrFN·HCl

- Molecular Weight : 266.54 g/mol

- CAS Number : 1235439-87-8

The compound's structure is characterized by a tetrahydroisoquinoline core with bromine and fluorine substituents, which influence its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its antiproliferative properties against breast cancer cells, suggesting potential applications in cancer therapy .

- Enzyme Interaction : It interacts with key enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially benefiting conditions such as depression and anxiety .

- Cell Signaling Modulation : The compound influences various signaling pathways, including the MAPK/ERK pathway, which is vital for cell proliferation and differentiation .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Significant antiproliferative effects against breast cancer cells | |

| MAO Inhibition | Increased neurotransmitter levels | |

| Signaling Pathway Modulation | Influences MAPK/ERK pathway activity |

Case Studies

Several studies have explored the biological implications of this compound:

- Cancer Treatment : A study investigated the compound's effects on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell viability and induction of apoptosis. The study concluded that the compound could serve as a lead structure for developing novel anticancer agents .

- Neuropharmacological Effects : Another research effort focused on the neuroactive properties of this compound. It was found to enhance serotonin levels through MAO inhibition in animal models, suggesting potential use in treating mood disorders .

- Structural Activity Relationship (SAR) : Research highlighted the importance of the bromine and fluorine substituents in modulating the compound's binding affinity to biological targets. This understanding can guide further modifications to improve efficacy and reduce side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can intermediates be characterized?

- Methodological Answer : A plausible route involves Bischler-Napieralski cyclization of a substituted phenethylamide precursor. Bromine and fluorine substituents can be introduced via directed ortho-metalation (DoM) or halogen-exchange reactions. For example, fluorination at the 8-position may require a protected amine intermediate to avoid side reactions . Characterization of intermediates should include -NMR and -NMR to confirm regiochemistry, as fluorine’s electronegativity induces distinct splitting patterns in adjacent protons. LC-MS can verify molecular weight at each step .

Q. How can researchers confirm the purity and identity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).

- High-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]).

- -NMR to resolve quaternary carbons near bromine and fluorine substituents.

- Melting point determination (mp ~249–254°C, based on structurally similar hydrochlorides ).

Q. What solvent systems are optimal for solubility studies?

- Methodological Answer : The hydrochloride salt is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water or alcohols. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (e.g., PBS) to avoid precipitation. Conduct dynamic light scattering (DLS) to confirm colloidal stability .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination/fluorination be addressed?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example:

- Use N-protection (e.g., Boc or acetyl) to direct electrophilic bromination to the 6-position.

- Fluorination at the 8-position may require transition-metal catalysis (e.g., Pd-mediated C–H activation) or nucleophilic aromatic substitution (e.g., using KF in the presence of a leaving group like NO) .

- Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. How does the hydrochloride salt form impact stability under storage conditions?

- Methodological Answer : Hydrochloride salts generally exhibit superior stability compared to free bases. Store at –20°C under inert atmosphere (N) to prevent hydrolysis or oxidation. Monitor degradation via:

- Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis.

- -NMR to detect defluorination, a common degradation pathway in fluorinated heterocycles .

Q. What strategies resolve contradictions in reported spectral data (e.g., -NMR shifts)?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities.

- Reproduce spectra using deuterated DMSO or CDCl and compare with literature.

- Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, coupling between H-7 and F-8 in the isoquinoline core produces distinct splitting patterns .

- Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can the compound’s role in enzyme inhibition studies be mechanistically evaluated?

- Methodological Answer : Design dose-response assays (e.g., IC determination) against target enzymes (e.g., kinases or proteases).

- Use fluorogenic substrates to monitor real-time activity.

- Perform molecular docking (AutoDock Vina) to predict binding modes, focusing on halogen-bonding interactions from bromine and fluorine with active-site residues .

- Validate with site-directed mutagenesis of key residues identified in docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.